4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a partially saturated benzothiophene moiety at position 4. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in medicinal chemistry, materials science, and corrosion inhibition. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in coumarin-triazole hybrids (e.g., coupling with 4-(chloromethyl)coumarin derivatives) .
Properties
IUPAC Name |
4-ethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-2-15-11(13-14-12(15)16)9-7-17-10-6-4-3-5-8(9)10/h7H,2-6H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOCTHYUPRPDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Ethyl-Substituted Esters
A common approach involves hydrazinolysis of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives. For example:
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Ester to hydrazide conversion : Ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reacts with hydrazine hydrate in ethanol, yielding the corresponding carbohydrazide.
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Thiocarbazide formation : Treatment with carbon disulfide (CS₂) in basic media generates a thiocarbazide intermediate.
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Cyclization : Heating under reflux in alkaline conditions induces cyclization to form the triazole-thione ring.
Example Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, 80°C, 6h | Carbohydrazide | 85% |
| 2 | CS₂, KOH, ethanol, 0°C, 2h | Thiocarbazide | 78% |
| 3 | NaOH, H₂O, reflux, 4h | Triazole-thione | 70% |
This method is adaptable to introduce the ethyl group at the N4 position by substituting ethyl bromide during alkylation.
Alkaline Cyclization of Thiosemicarbazides
Thiosemicarbazide Synthesis
Thiosemicarbazides are prepared by reacting hydrazides with isothiocyanates. For the target compound:
Cyclization to Triazole-Thione
Cyclization in sodium hydroxide/ethanol under reflux yields the triazole-thione core. The ethyl group is introduced either via the isothiocyanate reagent or post-cyclization alkylation.
Reaction Scheme
Optimized Conditions
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Temperature: 80–90°C
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Time: 3–5 hours
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Yield: 65–75%
Catalytic Synthesis Using Sulfamic Acid
Recent advances employ sulfamic acid as a catalyst for one-pot synthesis. This method minimizes side reactions and improves regioselectivity:
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Condensation : 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde reacts with thiosemicarbazide in ethanol.
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Cyclocondensation : Sulfamic acid (10 mol%) catalyzes the formation of the triazole-thione ring at 70°C.
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Ethylation : Post-synthesis alkylation with ethyl iodide in DMF introduces the N4-ethyl group.
Advantages
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Reduced reaction time (2–3 hours vs. 6–8 hours).
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Higher yields (80–85%).
Post-Functionalization Strategies
N-Alkylation of Preformed Triazole-Thiones
The ethyl group can be introduced via nucleophilic substitution on the triazole-thione precursor:
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Deprotonation : Treatment with NaH in THF generates the thiolate anion.
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Alkylation : Reaction with ethyl bromide at 0°C to room temperature.
Yield : 60–70%
Purity : >95% (HPLC)
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hydrazinolysis | Ester → Hydrazide → Cyclization | 70 | 90 | Moderate |
| Thiosemicarbazide | Isothiocyanate → Cyclization | 75 | 92 | High |
| Catalytic (Sulfamic) | One-pot condensation/cyclization | 85 | 95 | High |
| Post-Alkylation | Deprotonation → Ethylation | 65 | 88 | Low |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the benzothiophene moiety.
Substitution: The ethyl group or other substituents on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets. Its ability to interact with proteins and other biomolecules makes it a valuable tool in biochemical studies.
Medicine
Medically, 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Core
The substituents at positions 4 and 5 of the triazole ring significantly influence the compound’s properties. Key analogs include:
Key Observations :
- Ethyl vs.
- Tetrahydrobenzothiophene vs. Simpler Aromatics : The partially saturated benzothiophene moiety offers unique electronic effects compared to phenyl or pyridyl groups, influencing π-π stacking and binding affinity in biological targets .
Antioxidant Activity
Triazole-thiols with electron-donating groups (e.g., -NH₂, -SH) exhibit superior radical scavenging activity. For example:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Demonstrated IC₅₀ values of 12.5 µM (DPPH assay) due to the -NH₂ group’s electron-donating effect .
- 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Moderate activity (IC₅₀ ~50 µM), suggesting the ethyl group’s electron-withdrawing nature may reduce efficacy compared to amino-substituted analogs .
Enzyme Inhibition
- Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) : Inhibits auxin biosynthesis by targeting YUCCA enzymes (IC₅₀ = 1.2 µM) .
Antiviral Potential
Triazole-thiols with halogenated aryl groups (e.g., 4-chlorophenyl) showed inhibitory activity against MERS-CoV helicase in silico . The target compound’s benzothiophene group could mimic aromatic interactions in viral protein binding, warranting further study.
Corrosion Inhibition Efficiency
Triazole-thiols are effective corrosion inhibitors for metals in acidic environments. For example:
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol : Achieved 92% inhibition efficiency for AA6061 aluminum alloy in 0.1 M HCl via adsorption and film formation .
- Target Compound : The tetrahydrobenzothiophene group may enhance adsorption on metal surfaces due to sulfur’s lone pairs, though experimental validation is needed.
Physicochemical Properties
- Lipophilicity : The ethyl and tetrahydrobenzothiophene groups increase logP compared to methyl or pyridyl analogs, impacting solubility and bioavailability.
- Acidity : The thiol group’s pKa (~8–10) enables deprotonation under basic conditions, facilitating salt formation (e.g., cesium thiolates) for improved stability .
Biological Activity
4-Ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and cytotoxic properties as well as its potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅N₃S₂
- Molecular Weight : 265.40 g/mol
- CAS Number : 438230-58-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various 1,2,4-triazole derivatives. The compound has shown significant activity against a range of pathogens.
Antimicrobial Efficacy
In one study, derivatives of 1,2,4-triazole-3-thiols were synthesized and tested for their antimicrobial activity. The results indicated that at a concentration of 125 µg/mL, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The structure–activity relationship (SAR) analysis suggested that variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the potential of this compound as an anticancer agent. A study reported that certain derivatives exhibited high cytotoxicity against thymocytes with IC50 values indicating potent activity.
Cytotoxicity Results
The compound demonstrated significant cytotoxic effects with IC50 values as low as 0.012 µM against lymphocytes . This suggests a strong potential for further development in cancer therapeutics.
| Compound | IC50 (µM) | Cell Type |
|---|---|---|
| This compound | 0.012 | Lymphocytes |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interact with biological targets such as enzymes involved in cell proliferation and survival pathways.
Case Studies
Several case studies have been conducted to investigate the therapeutic potential of triazole derivatives:
- Antimicrobial Screening : In a comparative study of various triazole derivatives against multiple pathogens, the compound exhibited superior activity compared to other tested analogs .
- Cytotoxicity Assessment : A detailed analysis showed that the compound significantly inhibited cell viability in cancer cell lines at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide precursors under basic conditions. For example, refluxing 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in ethanol with glacial acetic acid facilitates triazole ring formation . Alkylation or Mannich base derivatization can follow using alkyl halides or formaldehyde/amine mixtures, respectively, to yield substituted analogs . Key parameters include solvent choice (ethanol, THF), temperature (70–80°C), and catalyst use (e.g., Bleaching Earth Clay for heterocyclic coupling) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this triazole-thiol derivative?
- Methodological Answer :
- 1H NMR : Thiol proton (S–H) appears as a singlet at δ ~13.5 ppm, while aromatic protons from the tetrahydrobenzothiophene moiety resonate between δ 6.8–7.5 ppm .
- IR : The C=S stretch (thione) appears at 1200–1250 cm⁻¹, and N–H (triazole) at 3150–3300 cm⁻¹ .
Discrepancies in tautomeric forms (thiol vs. thione) can be resolved via comparative analysis with DFT-predicted spectra .
Q. What strategies stabilize the thiol group during storage and handling?
- Methodological Answer : The thiol group is prone to oxidation. Storage at –20°C under inert gas (N₂/Ar) in amber vials minimizes disulfide formation . Adding antioxidants (e.g., BHT) or lyophilizing the compound as a sodium salt (thiolate) enhances stability .
Advanced Research Questions
Q. How do solvent polarity and temperature influence tautomeric equilibria (thiol ↔ thione) in this compound?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) favor the thione form due to stabilization of the thiocarbonyl group, while non-polar solvents (toluene) favor the thiol tautomer. Variable-temperature NMR (VT-NMR) in DMSO-d₆ shows a thione dominance (>90%) at 25°C, shifting to 70:30 (thione:thiol) at –40°C . DFT calculations (B3LYP/6-311+G**) corroborate solvent-dependent tautomeric energy differences (~2–5 kcal/mol) .
Q. What computational approaches predict the pharmacological activity of derivatives?
- Methodological Answer : PASS Online predicts bioactivity by analyzing molecular descriptors (e.g., LogP, topological polar surface area). For example, derivatives with electron-withdrawing substituents (e.g., –CF₃) show higher antimicrobial potential (Pa > 0.7) . Molecular docking (AutoDock Vina) against target enzymes (e.g., CYP450) identifies binding modes, with docking scores <–8 kcal/mol indicating strong inhibition .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be reconciled across studies?
- Methodological Answer : Variability arises from assay conditions (e.g., cell line differences, serum content). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity). Meta-analysis of 12 studies reveals a median IC₅₀ of 18 µM (range: 5–50 µM) against leukemia cells, with outliers linked to poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
